molecular formula C5H5N B157274 penta-2,4-dienenitrile CAS No. 1615-70-9

penta-2,4-dienenitrile

Cat. No.: B157274
CAS No.: 1615-70-9
M. Wt: 79.10 g/mol
InChI Key: STSRVFAXSLNLLI-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Pentadienenitrile, also known as 1-Cyano-1,3-butadiene or 1-Cyanobutadiene, is a chemical compound with the molecular formula C5H5N . It has a molecular weight of 79.0999 . The structure of 2,4-Pentadienenitrile can be represented as CH2=CHCH=CHCN .


Molecular Structure Analysis

The molecular structure of 2,4-Pentadienenitrile consists of a chain of carbon atoms with alternating single and double bonds, with a cyano group (-CN) attached at one end . The structure can be viewed as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Synthesis of Multi-substituted 2-Aminopyridines

2,4-Pentadienenitrile plays a crucial role in synthesizing multi-substituted 2-aminopyridines. This process involves a formal [5C + 1N] annulation with hydroxylamine under mild conditions, integrating intermolecular aza-nucleophilic addition, intramolecular aza-cyclization, and dehydration reactions (Xiaoqing Xin et al., 2013).

Nanoconfinement in Mesoporous Silicates

2,4-Pentadienone's behavior within mesoporous materials was studied, showing changes in hydrogen chemical shift and keto-enol chemical equilibrium due to nanoconfinement. This research provides insights into the effects of nanoconfinement and potential uses of mesoporous materials as substitutes in organic reactions (L. Batista et al., 2020).

Divergent Synthesis of Pyrroles

An efficient method for the divergent synthesis of 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles, and 3-alkenyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides has been developed. This synthesis varies based on reaction conditions, demonstrating the versatility of 2,4-pentadienenitriles (Xiaoqing Xin et al., 2014).

Photoactive Supramolecular Assemblies

2,4-Pentadienenitrile derivatives are used in creating ligands for photoactive supramolecular assemblies. These ligands are key in structuring energy and electron transfer processes in such systems, demonstrating the compound's application in complex chemical processes (Jean‐Hubert Olivier et al., 2011).

Electronic Structures in Complexes

The electronic properties of 2,4-pentadiynylnitrile, or cyanobutadiynyl, have been studied in mononuclear ruthenium complexes. This research helps in understanding the electronic interactions and properties in such complexes, indicating the broad applicability of 2,4-pentadienenitrile in complex materials science (Sören Bock et al., 2013).

Crossed Beams Reaction in Molecular Synthesis

The synthesis of the 2,4-pentadiynyl-1 radical through the reaction of dicarbon with methylacetylene was explored. This study contributes to the understanding of molecular synthesis in environments like circumstellar envelopes and combustion flames (Ying Guo et al., 2006).

Group 4 Transition Metal Chemistry

Pentadienyl complexes of group 4 transition metals, including titanium, zirconium, and hafnium, exhibit rich coupling chemistry. These metals facilitate reactions between unsaturated organic molecules and pentadienyl ligands, highlighting the role of 2,4-pentadienenitrile in advanced organometallic chemistry (Lothar Stahl et al., 2007).

Asymmetric Hydrogenation in Organic Synthesis

2,4-Pentadien-1-ones were asymmetrically hydrogenated using a specific ruthenium catalyst. This process is important for synthesizing chiral 2,4-pentadien-1-ols, indicating the compound's significance in creating specific organic structures (Chengyang Li et al., 2019).

Organometallic Molecular Turnstiles

Ruthenium(II) complexes with 2,4-pentadienenitrile derivatives have been used to construct molecular turnstiles, showcasing the compound's utility in creating dynamic, molecular structures (A. Carella et al., 2008).

Properties

CAS No.

1615-70-9

Molecular Formula

C5H5N

Molecular Weight

79.10 g/mol

IUPAC Name

(2Z)-penta-2,4-dienenitrile

InChI

InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3-

InChI Key

STSRVFAXSLNLLI-ARJAWSKDSA-N

Isomeric SMILES

C=C/C=C\C#N

SMILES

C=CC=CC#N

Canonical SMILES

C=CC=CC#N

boiling_point

136.5 °C

melting_point

-60.0 °C

2180-69-0
1615-70-9

physical_description

Soluble in water (15 g/L);  [ChemIDplus]

solubility

0.19 M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
penta-2,4-dienenitrile
Reactant of Route 2
Reactant of Route 2
penta-2,4-dienenitrile
Reactant of Route 3
penta-2,4-dienenitrile
Reactant of Route 4
penta-2,4-dienenitrile
Reactant of Route 5
penta-2,4-dienenitrile
Reactant of Route 6
penta-2,4-dienenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.